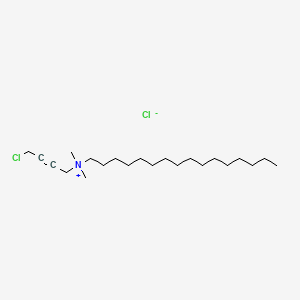
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is notable for its complex structure, which includes a cyclohexyl group and two 1-phenylethyl groups attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with cyclohexyl and 1-phenylethyl groups. This process can be achieved through Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert quinones back to phenols. Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions are common for phenols. The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
科学的研究の応用
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
作用機序
The mechanism of action of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .
類似化合物との比較
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Similar structure but lacks the cyclohexyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-: Contains different alkyl substituents on the phenol ring.
Uniqueness
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
CAS番号 |
66345-13-9 |
|---|---|
分子式 |
C28H32O |
分子量 |
384.6 g/mol |
IUPAC名 |
4-cyclohexyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C28H32O/c1-20(22-12-6-3-7-13-22)26-18-25(24-16-10-5-11-17-24)19-27(28(26)29)21(2)23-14-8-4-9-15-23/h3-4,6-9,12-15,18-21,24,29H,5,10-11,16-17H2,1-2H3 |
InChIキー |
CZGOJSQPEDJDBD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
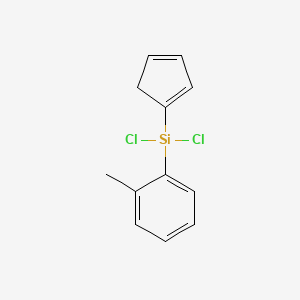
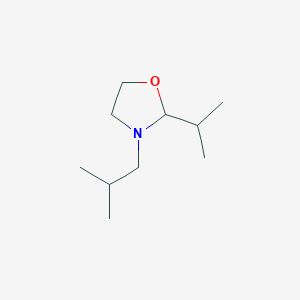

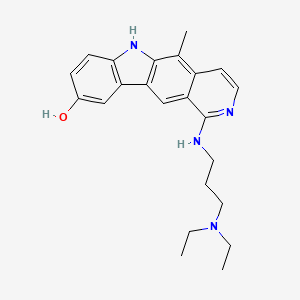
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
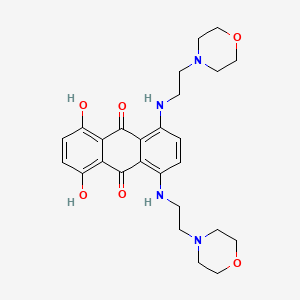

![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
